(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant interest in the field of organic chemistry. Its molecular formula is , and it has a molecular weight of approximately 169.23 g/mol. The compound is classified as an azabicyclic compound due to the presence of a nitrogen atom within its bicyclic structure, which contributes to its unique properties and potential applications in various scientific fields, particularly in medicinal chemistry and drug development .
The compound's CAS number is 956004-47-0, and it is recognized for its relatively high purity levels, often exceeding 96% in commercial samples . The compound's structure can be represented using the SMILES notation: [H][C@]12C(C(=O)OC)NC[C@@]1([H])C2(C)C, indicating its stereochemistry and functional groups .
The synthesis of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves several methods that utilize various starting materials and reagents. One common approach includes the cyclization of appropriate precursors that contain both the azabicyclic framework and the carboxylate functionality.
The specific reaction conditions (temperature, solvent, catalyst) can significantly influence the yield and purity of the final product. For example, using a polar solvent may enhance solubility and facilitate reaction progress, while controlling temperature can help minimize side reactions that reduce yield.
The molecular structure of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate exhibits a unique bicyclic arrangement with specific stereochemistry.
(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can participate in various chemical reactions due to its functional groups.
Understanding the reactivity of this compound allows for its use in synthesizing more complex molecules or modifying existing structures for improved pharmacological properties.
The mechanism of action for (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is not fully elucidated but likely involves interactions with biological targets such as enzymes or receptors.
Current literature indicates that further research is needed to fully characterize its mechanism of action and potential therapeutic uses.
The physical and chemical properties of (1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate contribute to its behavior in various environments.
(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several potential applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2